molecular formula C17H12ClN5O B13369568 1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13369568
M. Wt: 337.8 g/mol
InChI Key: LWFUFNQVXDSKSU-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a cyanophenyl group. This compound is of interest due to its potential biological activities and its role in the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.

    Attachment of the Cyanophenyl Group: The cyanophenyl group is added through a nucleophilic substitution reaction, utilizing cyanobenzene derivatives.

    Final Coupling: The final step involves coupling the triazole ring with the chlorophenyl and cyanophenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-(2-cyanophenyl)urea: Shares structural similarities but differs in the functional groups attached to the core structure.

    1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: Similar core structure with different functional groups.

Uniqueness

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12ClN5O

Molecular Weight

337.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H12ClN5O/c1-11-20-16(22-23(11)14-7-4-6-13(18)9-14)17(24)21-15-8-3-2-5-12(15)10-19/h2-9H,1H3,(H,21,24)

InChI Key

LWFUFNQVXDSKSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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